Delamanid metabolite M5
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1194254-67-5 |
|---|---|
Molecular Formula |
C23H28F3N3O5 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-methyl-3-[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]propyl]urea |
InChI |
InChI=1S/C23H28F3N3O5/c1-22(31,14-28-21(27)30)15-32-17-4-2-16(3-5-17)29-12-10-19(11-13-29)33-18-6-8-20(9-7-18)34-23(24,25)26/h2-9,19,31H,10-15H2,1H3,(H3,27,28,30)/t22-/m1/s1 |
InChI Key |
VAFLFWYZIBQDBB-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@@](CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
Canonical SMILES |
CC(CNC(=O)N)(COC1=CC=C(C=C1)N2CCC(CC2)OC3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
Elucidation of Delamanid Metabolite M5 Biotransformation Pathways
Precursor Identification: Delamanid (B1670213) Metabolite M1 (DM-6705) as the Immediate Precursor
The primary and essential precursor to Delamanid metabolite M5 is Delamanid metabolite M1, also known as DM-6705. nih.govresearchgate.net The formation of M1 is the crucial first step in a series of metabolic conversions. nih.govdrugbank.com Following its formation, M1 can undergo several metabolic transformations, one of which leads to the production of M5. drugbank.com In fact, after repeated oral dosing in humans, M1 shows the highest exposure among all eight identified metabolites, underscoring its role as the major metabolite. nih.gov
Enzymatic and Non-Enzymatic Conversion of Delamanid to M1
The transformation of Delamanid into its primary metabolite, M1, is a unique process primarily mediated by a non-enzymatic reaction in the blood plasma.
The proposed mechanism for the albumin-mediated formation of M1 from Delamanid involves a nucleophilic attack. nih.gov It is suggested that amino acid residues within albumin act as nucleophiles, targeting the electron-deficient carbon at the 5-position of the nitro-dihydro-imidazooxazole ring of Delamanid. nih.govresearchgate.net This initial attack is followed by the cleavage of the imidazooxazole (B14894385) moiety, resulting in the formation of the M1 metabolite. nih.gov
Subsequent Biotransformation of M1 to this compound
Following its formation, the M1 metabolite serves as a branching point for several metabolic pathways, one of which leads to the generation of metabolite M5. nih.govdrugbank.com
The conversion of Delamanid metabolite M1 to metabolite M5 occurs through the hydrolytic cleavage of the oxazole (B20620) ring. drugbank.com This specific metabolic route is one of three identified pathways for the further metabolism of M1. nih.govdrugbank.com
While the initial conversion of Delamanid to M1 is primarily a non-enzymatic process driven by albumin, the subsequent metabolism of M1 into its various metabolites, including M5, is thought to involve enzymatic catalysis. dovepress.comresearchgate.net Although the major metabolic pathway for M1 in humans involves hydroxylation by CYP3A4 to form other metabolites (M2 and M3), the specific enzymes mediating the hydrolytic cleavage of the oxazole ring to form M5 have not been definitively identified in the provided search results. nih.govnih.gov It is known that hepatic cytochrome P450 (CYP) enzymes are involved in the degradation of M1 into its other seven metabolites. researchgate.net
Comparative Analysis of Delamanid Metabolic Pathways: Positioning M5 within the Metabolic Network of Delamanid (M1-M8)
The biotransformation of delamanid in the human body is a complex process, resulting in the formation of at least eight distinct metabolites, designated as M1 through M8. nih.gov This metabolic cascade is initiated by a unique extrahepatic mechanism involving plasma albumin, which converts the parent drug, delamanid, into its primary and most abundant metabolite, M1 (DM-6705). nih.govdrugbank.com This initial step involves the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of delamanid. nih.govresearchgate.net The formation of M1 is a critical juncture, as it serves as the precursor for three subsequent and distinct metabolic pathways that give rise to the remaining seven metabolites. nih.gov
The metabolic network of delamanid is qualitatively consistent across various nonclinical species and humans, although quantitative differences exist. nih.gov After repeated administration, the concentrations of these metabolites are notably higher in dogs and humans compared to rodents. nih.gov An examination of these pathways reveals the specific position and formation route of metabolite M5.
The Three Major Metabolic Pathways Originating from M1:
Pathway 1: The Major Pathway Involving CYP3A4
The most prominent metabolic route for M1 in humans involves oxidation. nih.gov Initially, M1 undergoes hydroxylation of its oxazole moiety to create metabolite M2 ((4RS,5S)-DM-6720). drugbank.com This is followed by a successive oxidation, primarily mediated by the cytochrome P450 enzyme CYP3A4, which transforms M2 into a ketone form, metabolite M3 ((S)-DM-6718). nih.govdrugbank.com Together with M1, M3 is one of the major circulating metabolites of delamanid. researchgate.net
Pathway 2: Hydrolysis, Deamination, and Subsequent Oxidations
A second metabolic branch involves the hydrolysis and deamination of the oxazole amine group of M1 to yield metabolite M4 (DM-6704). nih.gov This metabolite then serves as a substrate for further biotransformations. It can be hydroxylated to form two distinct metabolites, M6 ((4R,5S)-DM-6721) and M7 ((4S,5S)-DM-6722). pharmacompass.com Additionally, M4 can be oxidized to another ketone metabolite, M8 ((S)-DM-6717). pharmacompass.com
Pathway 3: Formation of M5 via Hydrolytic Cleavage
The following data tables provide a comparative overview of the delamanid metabolites and their formation pathways.
Interactive Data Table: Delamanid and its Metabolites (M1-M8)
| Compound Name | Alternate Name | Description |
| Delamanid | OPC-67683 | Parent drug. |
| Metabolite M1 | DM-6705 | Primary and most abundant metabolite, formed by albumin-mediated cleavage of delamanid. nih.govdrugbank.com |
| Metabolite M2 | (4RS,5S)-DM-6720 | Formed by hydroxylation of the oxazole moiety of M1. drugbank.com |
| Metabolite M3 | (S)-DM-6718 | A ketone metabolite formed by the oxidation of M2, mainly by CYP3A4. nih.govdrugbank.com |
| Metabolite M4 | DM-6704 | Formed by hydrolysis and deamination of the oxazole amine of M1. nih.gov |
| Metabolite M5 | DM-6706 | Formed by the hydrolytic cleavage of the oxazole ring of M1. pharmacompass.com |
| Metabolite M6 | (4R,5S)-DM-6721 | Formed by the hydroxylation of M4. pharmacompass.com |
| Metabolite M7 | (4S,5S)-DM-6722 | Formed by the hydroxylation of M4. pharmacompass.com |
| Metabolite M8 | (S)-DM-6717 | A ketone metabolite formed by the oxidation of M4. pharmacompass.com |
Advanced Methodologies for Structural Characterization of Delamanid Metabolite M5
High-Resolution Mass Spectrometry for Metabolite Identity Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of drug metabolites. Its ability to provide highly accurate mass measurements enables the determination of elemental compositions, offering a high degree of confidence in a metabolite's identity. Coupled with liquid chromatography for separation, its application is central to characterizing Delamanid (B1670213) metabolite M5.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for both the detection and structural analysis of metabolites. In a typical workflow, the biological sample is first subjected to chromatographic separation, after which the analyte is ionized and subjected to mass analysis. For the analysis of Delamanid and its metabolite M5, positive ion electrospray ionization (ESI+) is commonly employed, which generates protonated molecular ions [M+H]⁺. scirp.org
The parent drug, Delamanid, produces a protonated molecular ion [M+H]⁺ at an m/z of 535.1. nih.gov Its major metabolite, M5 (DM-6705), is formed via the hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety of Delamanid. nih.govnih.gov This transformation results in a metabolite with a distinct mass-to-charge ratio. The protonated molecular ion for M5 is observed at an m/z of 466.1. nih.gov
Collision-induced dissociation (CID) is then used to fragment the selected precursor ion (m/z 466.1 for M5). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the metabolite's structure. By interpreting these fragments, structural information can be deduced. For M5, the fragmentation would be expected to occur at the more labile bonds of the molecule, such as the ether linkages and the piperidine (B6355638) ring, providing confirmatory structural evidence. The specific transitions from the precursor ion to the product ions are monitored in techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification. nih.govresearchgate.net
A key advantage of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, is their ability to measure the mass of an ion with exceptional accuracy, typically within 5 parts per million (ppm). nih.gov This precision allows for the confident determination of a molecule's elemental composition.
For Delamanid metabolite M5, the observed accurate mass of its protonated ion [M+H]⁺ can be compared against the theoretical masses of potential elemental formulas. Given that the metabolism involves the loss of the C4H3N2O2 part (nitro-imidazole group) from Delamanid (C25H25F3N4O6), the expected elemental composition for the neutral M5 metabolite is C21H22F3N2O4. The high mass accuracy of HRMS can readily distinguish this composition from other isobaric (same nominal mass) candidates, thereby confirming the identity of the metabolite. nih.govresearchgate.net
| Compound | Ion | Elemental Composition | Theoretical Exact Mass (m/z) | Observed Accurate Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|---|
| Delamanid | [M+H]⁺ | C₂₅H₂₆F₃N₄O₆⁺ | 535.1799 | 535.1 | - |
| Metabolite M5 (DM-6705) | [M+H]⁺ | C₂₁H₂₃F₃N₂O₄⁺ | 466.1581 | 466.1 | - |
Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment
While HRMS provides strong evidence for the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive, unambiguous structural elucidation of a molecule. springernature.com NMR provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity, allowing for the complete assignment of a chemical structure. frontiersin.org
For the structural confirmation of this compound, a suite of NMR experiments is employed. The process typically requires isolating the metabolite from the biological matrix to obtain a pure sample. nih.gov
1D NMR: A one-dimensional ¹H NMR spectrum provides initial critical information. It reveals the number of different types of protons in the molecule, their relative numbers (through integration), and their local chemical environment (through chemical shifts). The coupling patterns (splitting of signals) provide information about adjacent protons. For M5, comparing its ¹H NMR spectrum to that of the parent Delamanid would show the disappearance of signals corresponding to the protons on the nitro-imidazooxazole ring and the appearance of new signals, for instance, from an amino group, confirming the metabolic transformation.
2D NMR: Two-dimensional NMR experiments provide more detailed connectivity information.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbons based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton and confirming the position of substituents on aromatic rings and other parts of the molecule.
By combining the information from these NMR techniques, a complete and unambiguous three-dimensional picture of the M5 metabolite can be constructed.
| NMR Technique | Purpose in M5 Characterization |
|---|---|
| 1D ¹H NMR | Provides information on proton environments, confirms loss of parent drug signals, and shows appearance of new metabolite signals. |
| 2D COSY | Establishes proton-proton spin coupling networks to trace out molecular fragments. |
| 2D HSQC | Assigns carbon signals based on their attached protons, confirming the carbon skeleton. |
| 2D HMBC | Provides long-range H-C correlations to connect molecular fragments and confirm substituent positions. |
To gain deeper insight into the metabolic pathway leading to M5, isotopic labeling strategies can be employed. nih.govnih.gov This involves administering Delamanid that has been synthesized with a stable isotope, such as ¹³C or ¹⁵N, at a specific position. sigmaaldrich.com
When the isotopically labeled Delamanid is metabolized, the label is incorporated into the resulting metabolite, M5. By analyzing the NMR spectrum of the labeled M5, the exact location of the isotopic label can be determined. This provides definitive proof of the atom-to-atom transformations that occurred during metabolism. For example, labeling the carbon atoms within the imidazooxazole (B14894385) ring of Delamanid would allow researchers to precisely track the fate of this moiety, confirming whether it is completely cleaved or rearranged during the formation of M5. This approach offers powerful mechanistic insights that are difficult to obtain by other means. researchgate.net
Chemical Synthesis of this compound Reference Standards
The availability of a pure, chemically synthesized reference standard of metabolite M5 is crucial for several reasons. It allows for the absolute confirmation of the structure proposed by spectroscopic methods (by comparing the spectra of the synthetic standard with the isolated metabolite) and is essential for the validation of quantitative bioanalytical methods. synzeal.com
The synthesis of Delamanid itself is a multi-step process, often involving the coupling of a chiral epoxide intermediate with a substituted nitroimidazole. researchgate.netrsc.org The synthesis of the M5 metabolite would require a different synthetic strategy. A potential route could involve synthesizing the core structure shared between Delamanid and M5 and then performing a final step to introduce the amino-oxazole moiety or a precursor that can be converted to it. Alternatively, a synthetic route could involve the chemical modification of Delamanid or a late-stage synthetic intermediate to mimic the metabolic transformation. Developing a robust synthetic route enables the production of the large quantities of pure M5 reference material needed for various in vitro and in vivo studies. synzeal.comgoogle.com
Chromatographic Techniques for Metabolite Isolation and Purity Assessment
The isolation and purification of delamanid metabolites are critical for their structural elucidation and to understand their individual pharmacological and toxicological profiles. Delamanid undergoes complex biotransformation in the body, resulting in at least eight distinct metabolites, designated M1 through M8. drugbank.com Among these, this compound (DM-6706) is formed through a specific metabolic route involving the hydrolytic cleavage of the oxazole (B20620) ring. drugbank.com The process of isolating M5 from a complex biological matrix and ensuring its purity requires sophisticated chromatographic techniques, primarily centered around high-performance liquid chromatography (HPLC) coupled with mass spectrometry.
While specific studies detailing the isolation of M5 are not extensively published, the well-established methods for delamanid and its principal metabolite, M1 (DM-6705), provide a clear blueprint for the strategies required. chula.ac.thnih.govdiva-portal.org These methods are designed to handle the challenges of low analyte concentrations in biological samples and the need for high selectivity to differentiate between structurally similar metabolites.
Sample Preparation and Extraction
The initial step in isolating any metabolite from a biological sample, such as plasma or cerebrospinal fluid (CSF), is sample preparation. This aims to remove interfering substances like proteins and lipids that could compromise the chromatographic analysis. For delamanid and its metabolites, methods involving protein precipitation are common, often followed by on-line solid-phase extraction (SPE) to concentrate the analytes and further purify the sample before it enters the HPLC system. nih.govresearchgate.netnih.gov Extraction recoveries using these methods have been shown to be highly efficient, often exceeding 98%. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating M5 from the parent drug and other metabolites. Reversed-phase chromatography is the most frequently employed mode. In this technique, a non-polar stationary phase (the column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
Research on delamanid and its major metabolite DM-6705 has established effective chromatographic conditions that would be adapted for the isolation of M5. These typically involve a C18 analytical column and a gradient elution program, where the composition of the mobile phase is changed over time to effectively separate compounds with varying polarities. nih.govresearchgate.net
Table 1: Representative HPLC Conditions for Delamanid Metabolite Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| HPLC System | Agilent 1260 HPLC system | nih.govresearchgate.net |
| SPE Column | Phenomenex Gemini-NX C18 (5.0 µm, 50 mm × 2.0 mm) | nih.govresearchgate.net |
| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) | nih.govresearchgate.net |
| Mobile Phase | Gradient elution (specifics vary by method) | nih.govresearchgate.net |
| Flow Rate | 300 µL/min | nih.govresearchgate.net |
| Total Run Time | 7.5 min | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Detection and Purity Assessment with Tandem Mass Spectrometry (MS/MS)
Following chromatographic separation, the effluent from the HPLC column is directed into a mass spectrometer for detection, identification, and quantification. For metabolite analysis, a triple-quadrupole tandem mass spectrometer is typically used, operating with electrospray ionization (ESI) in the positive mode. nih.govresearchgate.net
This LC-MS/MS approach provides exceptional sensitivity and selectivity. The mass spectrometer can be set to monitor for specific mass-to-charge (m/z) ratios corresponding to the parent ion of the target metabolite (M5) and its characteristic product ions. This technique, known as multiple reaction monitoring (MRM), allows for precise quantification and confirmation of the analyte's identity, even at very low concentrations (in the ng/mL range). nih.govresearchgate.net
The purity of the isolated M5 fraction is assessed directly from the chromatogram. A single, sharp, and symmetrical peak at the expected retention time in the MRM channel for M5 would indicate a high degree of purity. The absence of co-eluting peaks with different mass spectral properties confirms that the isolated fraction is free from other metabolites or endogenous interferences.
Table 2: Representative Mass Spectrometry Conditions for Delamanid Metabolite Analysis
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Mass Spectrometer | AB Sciex 5500 triple quadrupole | nih.govresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.net |
| Resolution | Unit mass resolution | nih.govresearchgate.net |
| Calibration Range | 0.300 - 30.0 ng/mL (for Delamanid and DM-6705) | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Enzymological Characterization of Delamanid Metabolite M5 Formation
In Vitro Enzyme Systems for Investigating Metabolite Biogenesis
Utilization of Plasma and Purified Protein Preparations
In vitro studies have been fundamental in elucidating the mechanism of Delamanid (B1670213) metabolism. Research demonstrated that Delamanid is rapidly degraded when incubated in the plasma of humans and various animal species at 37°C. nih.gov This degradation leads to the formation of the major metabolite M1, which results from the cleavage of Delamanid's 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety. nih.govnih.gov
To identify the specific component responsible for this conversion, experiments were conducted using plasma filtrates and purified protein preparations. When Delamanid was introduced to plasma filtrate with a molecular mass cutoff of 30 kDa, no conversion to M1 was observed, suggesting the bioconversion is mediated by plasma proteins of a higher molecular weight. nih.gov Further investigations using plasma protein fractions separated by gel filtration chromatography showed that M1 was formed in the fraction containing albumin, γ-globulin, and α1-acid glycoprotein. nih.gov However, upon incubating Delamanid with pure preparations of these individual proteins, only human serum albumin (HSA) was found to metabolize Delamanid to M1. nih.gov This crucial finding identified albumin as the primary catalyst for this metabolic step.
Table 1: Half-life of Delamanid in Plasma of Different Species at 37°C
| Species | Half-life (hours) |
| Human | 0.64 |
| Dog | 0.84 |
| Rabbit | 0.87 |
| Mouse | 1.90 |
| Rat | 3.54 |
| Data sourced from in vitro studies investigating Delamanid degradation in plasma. nih.gov |
Role of Hepatic and Extrahepatic Biotransformation Systems
The metabolism of Delamanid is characterized by a prominent extrahepatic pathway. The primary conversion of Delamanid to metabolite M1 occurs in the plasma, mediated by albumin, not within the liver. nih.govnih.govnii.ac.jp This non-hepatic formation of M1 is a key feature of Delamanid's pharmacokinetics. nih.gov Studies using human liver microsomes showed that Delamanid is not metabolized by NADPH-dependent reactions, which include those catalyzed by cytochrome P450 (CYP) enzymes. asm.orgnih.gov
The formation of metabolite M5 (DM-6706) occurs via a third pathway from M1, involving the hydrolytic cleavage of the oxazole (B20620) ring. drugbank.com The specific enzymes or systems mediating this particular step have not been fully elucidated but are part of the downstream cascade following the initial albumin-driven formation of M1.
Mechanistic Studies of Hydrolytic Enzymes Involved in Oxazole Ring Cleavage
The formation of M1 from Delamanid via albumin is proposed to be a hydrolytic process. The mechanism is thought to begin with a nucleophilic attack by amino acid residues of albumin on the electron-deficient carbon at position 5 of Delamanid's nitro-dihydro-imidazooxazole structure. nih.gov This attack initiates the cleavage of the imidazooxazole (B14894385) moiety, resulting in the formation of M1. nih.gov
Following the formation of M1, one of the subsequent metabolic pathways leads to metabolite M5. This transformation is also described as a hydrolytic cleavage, specifically targeting the oxazole ring of the M1 molecule. drugbank.com While the principle is hydrolysis, the specific enzymes or catalysts for this secondary cleavage have not been detailed as extensively as the initial albumin-mediated conversion.
Kinetic Profiling of M5 Formation in Relevant Biological Matrices
Table 2: Kinetic Parameters for M1 Formation in Human Plasma and Human Serum Albumin (HSA) Solution
| Parameter | Human Plasma | HSA Solution |
| Km (μM) | 67.8 | 51.5 |
| Vmax (nmol/h/mg protein) | 0.224 | 0.178 |
| Intrinsic Clearance (CLint, μL/h/mg protein) | 3.30 | 3.46 |
| These findings demonstrate that the kinetics of M1 formation are comparable in both complex plasma and purified albumin solution. nih.gov |
Influence of pH and Temperature on Delamanid Metabolite M5 Formation Rates
The rate of formation for M1, the precursor to M5, is significantly influenced by environmental conditions such as temperature and pH. In vitro studies have shown a clear dependence of the M1 formation rate on both factors. The rate of Delamanid degradation and subsequent M1 formation increases as the temperature rises from 0°C to 37°C and as the pH increases from 6.0 to 8.0. nih.gov This indicates that physiological conditions (approximately 37°C and pH 7.4) are conducive to the efficient metabolism of Delamanid into M1 in the plasma. nih.gov The specific influence of these factors on the subsequent conversion of M1 to M5 has not been separately characterized.
Analytical Chemistry Approaches for Quantification and Profiling of Delamanid Metabolite M5
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The quantification of Delamanid (B1670213) and its metabolite DM-6705 in various biological matrices is predominantly achieved through the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. chula.ac.thchula.ac.th These methods are essential for pharmacokinetic and other clinical studies, offering high sensitivity and selectivity. scirp.org Validated LC-MS/MS methods have been successfully established for diverse biological samples, including cerebrospinal fluid (CSF), plasma, lung tissue, hair, and breast milk. scirp.orgnih.govnih.govnih.gov
The development process for these assays adheres to stringent regulatory guidelines to ensure reliability. nih.gov For instance, a method for quantifying DM-6705 in human CSF was validated over a calibration range of 0.300 to 30.0 ng/mL. nih.govnih.gov Similarly, an assay for hair samples established a linear dynamic range of 0.03–21 ng/mg for DM-6705. nih.govescholarship.org For breast milk, the concentration range of 10.0 to 1000 ng/mL was validated. nih.gov These assays typically use a stable, isotopically labeled internal standard for the parent drug, Delamanid (e.g., Delamanid-d4), and a structural analogue, such as OPC-14714, as the internal standard for DM-6705, which ensures high reproducibility. nih.govnih.govnih.gov
Chromatographic Separation Parameters for M5 (DM-6705) and Related Metabolites
Effective chromatographic separation is critical for resolving DM-6705 from the parent drug, other metabolites, and endogenous matrix components to prevent ion suppression or enhancement during mass spectrometric analysis. researchgate.net Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) systems are universally employed. chula.ac.thresearchgate.net
Gradient elution is commonly used to achieve optimal separation within a short analysis time. nih.govnih.gov For example, one method utilizes a gradient with a mobile phase consisting of ammonium (B1175870) bicarbonate and ammonium hydroxide (B78521) in water (Solvent A) and a mixture of methanol (B129727), acetonitrile (B52724), and ammonium hydroxide (Solvent B). nih.gov Another established method uses 0.1% formic acid in water and acetonitrile as the mobile phases. nih.gov The total run time for these methods is typically efficient, often ranging from 5.5 to 7.5 minutes. nih.govnih.gov
Table 1: Examples of Chromatographic Parameters for DM-6705 Analysis
| Parameter | Method 1 (CSF) nih.govnih.gov | Method 2 (Hair) nih.gov | Method 3 (Breast Milk) nih.gov |
|---|---|---|---|
| Analytical Column | Waters Xterra MS C18 (5.0 µm, 100 mm × 2.1 mm) | Synergi Polar RP (2.5 µm, 100 mm × 2.1 mm) | Waters Xterra MS C18 (5 µm, 100 mm × 2.1 mm) |
| Mobile Phase A | 5 mM Ammonium Bicarbonate & Ammonium Hydroxide (500:1, v/v) | Water with 0.1% Formic Acid | Acetonitrile, Methanol, 5 mM Ammonium Carbonate (Isocratic) |
| Mobile Phase B | Methanol, Acetonitrile & Ammonium Hydroxide (500:500:2, v/v/v) | Acetonitrile | Not Applicable (Isocratic) |
| Flow Rate | 300 µL/min | Not Specified | Not Specified |
| Total Run Time | 7.5 min | 5.5 min | Not Specified |
Tandem Mass Spectrometry Detection and Quantification Strategies
Tandem mass spectrometry is the detection method of choice for its superior sensitivity and specificity. Assays are typically performed on triple-quadrupole mass spectrometers. scirp.orgscirp.org Detection is achieved using electrospray ionization (ESI) in the positive ion mode, as this provides the most intense signal for DM-6705 and its internal standard. nih.govnih.govscirp.org
The mass spectrometer operates in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. scirp.orgnih.gov This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. This highly selective technique minimizes interference from co-eluting compounds, ensuring accurate quantification. For example, in one method, an AB Sciex 5500 triple quadrupole mass spectrometer was used at unit mass resolution. nih.gov The use of an appropriate internal standard, OPC-14714 for DM-6705, is crucial for correcting for any variability during sample preparation and ionization, leading to highly reproducible peak area ratios. nih.gov
Table 2: Mass Spectrometry Parameters for DM-6705 Detection
| Parameter | Typical Setting nih.govnih.govnih.gov |
|---|---|
| Mass Spectrometer | Triple-Quadrupole (e.g., AB Sciex 5500, 3200) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 3000 V |
| Nebulizer Gas Temp. | 550°C |
| Internal Standard | OPC-14714 |
Sample Preparation Techniques for Complex Biological Samples
The extraction of DM-6705 from complex biological matrices is a critical step to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analyte. The choice of technique depends on the specific matrix being analyzed.
Protein Precipitation and Liquid-Liquid Extraction Methodologies
Protein precipitation (PPT) is a common first step for plasma, CSF, and lung homogenate samples. scirp.orgnih.govresearchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to denature and precipitate the majority of proteins, which are then removed by centrifugation. nii.ac.jp
For some matrices, PPT is followed by liquid-liquid extraction (LLE) to further clean up the sample and increase concentration. scirp.orgscirp.orgresearchgate.net This two-step procedure involves extracting the analyte from the aqueous supernatant into an immiscible organic solvent, such as methyl tert-butyl ether. researchgate.netdndi.org This approach has been successfully applied to the analysis of Delamanid in lung homogenates. scirp.orgscirp.org For hair samples, a simpler extraction with methanol followed by dilution with water has been shown to be effective. nih.gov When analyzing breast milk, which has a high-fat content, special care is required during sample preparation to avoid the formation of fatty deposits during protein precipitation. nih.gov
Online Solid-Phase Extraction in Bioanalytical Workflows
Online solid-phase extraction (SPE) is an automated and efficient technique used for sample clean-up and concentration, often integrated directly with the LC-MS/MS system. nih.govnih.gov This approach is frequently employed for biofluids like CSF and breast milk, often following an initial protein precipitation step. nih.govnih.govnih.gov
In this workflow, the sample supernatant is loaded onto a small extraction column (e.g., Phenomenex Gemini-NX C18 or Restek Viva BiPh C18). nih.govnih.gov Interfering components are washed away, and the retained analytes are then eluted directly onto the analytical column by a switching valve. This automated process reduces manual sample handling, minimizes potential for error and contamination, and improves throughput. nih.govnih.gov This technique is particularly valuable for removing phospholipids, which are known to cause significant ion suppression in ESI-MS. researchgate.net
Quantitative Performance Parameters for M5 (DM-6705) Assays
The validation of bioanalytical methods for DM-6705 demonstrates their reliability and robustness for quantitative analysis. Key performance parameters include accuracy, precision, linearity, and recovery.
Assays consistently show excellent linearity over their defined concentration ranges. nih.govnih.govnih.gov Accuracy and precision are assessed using quality control (QC) samples at multiple concentration levels. For the analysis of DM-6705 in CSF, intra-day accuracies ranged from 93.7% to 98.8% for QC samples, with precision (expressed as the coefficient of variation) below 11.4%. nih.gov A method for breast milk analysis reported intra- and inter-day accuracies between 97.0% and 102.8%, with precision better than 7.8%. nih.gov These results fall well within the accepted limits set by regulatory agencies.
Extraction recovery for DM-6705 is typically high. For example, in the analysis of CSF using protein precipitation followed by online SPE, extraction recoveries were greater than 98% and were consistent across the analytical range. nih.govnih.gov The lower limit of quantification (LLOQ) is a critical parameter, indicating the lowest concentration that can be measured with acceptable accuracy and precision. For hair analysis, the LLOQ for DM-6705 was 0.03 ng/mg, demonstrating the high sensitivity of the method. nih.govescholarship.org
Table 3: Summary of Quantitative Performance for DM-6705 Assays
| Parameter | CSF Assay nih.govnih.gov | Hair Assay nih.govescholarship.org | Breast Milk Assay nih.gov |
|---|---|---|---|
| Linear Range | 0.300 – 30.0 ng/mL | 0.03 – 21 ng/mg | 10.0 – 1000 ng/mL |
| LLOQ | 0.300 ng/mL | 0.03 ng/mg | 10.0 ng/mL |
| Accuracy (QCs) | 93.7% – 98.8% | Not Specified | 97.0% – 102.8% |
| Precision (%CV) | < 11.4% | Not Specified | < 7.8% |
| Extraction Recovery | > 98% | Not Specified | Not Specified |
Precision, Accuracy, and Reproducibility in Analytical Applications
The validation of any analytical method hinges on demonstrating its precision, accuracy, and reproducibility. Precision refers to the closeness of repeated measurements, accuracy is the proximity of a measurement to the true value, and reproducibility is the ability of a method to yield consistent results under varied conditions (e.g., different days, analysts, or equipment).
For the metabolites of Delamanid, these parameters are rigorously tested. A comprehensive ultra-high performance liquid chromatographic-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the simultaneous determination of Delamanid and its eight metabolites, including M5 (DM-6706), in human plasma. nih.gov This method demonstrated excellent performance across all analytes. Based on three separate inter-day runs, the between-run precision, expressed as the percent relative standard deviation (%RSD), was reported to be between 0.0% and 11.9%. The accuracy for all nine compounds ranged from 92.7% to 102.5% of the nominal concentration values at all quality control levels. nih.gov Such results confirm the method is highly reliable and reproducible for clinical sample analysis.
While many publications focus on the major metabolite DM-6705, the data from the comprehensive nine-analyte panel provides specific validation for M5 (DM-6706). nih.govnih.govresearchgate.net
Calibration Range and Limits of Detection/Quantification for M5
A validated analytical method must define its working range through a calibration curve and establish its sensitivity by determining the limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
In the validated UHPLC-MS/MS method capable of simultaneously measuring Delamanid and all eight of its metabolites (including M5), a single calibration curve range was established for all compounds. nih.gov The method was fully validated with a calibration curve ranging from 1.00 ng/mL to 500 ng/mL for all nine analytes in human plasma. nih.gov The lower limit of quantitation (LLOQ) was set at 1.00 ng/mL, and at this concentration, the method maintained high accuracy and precision. nih.gov The extraction recovery for M5 (DM-6706) and the other metabolites was consistently above 95%. nih.gov
The table below summarizes the key analytical parameters for Delamanid metabolite M5 (DM-6706) from the comprehensive validated method.
| Analytical Parameter | Matrix | Value |
| Calibration Curve Range | Human Plasma | 1.00 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Human Plasma | 1.00 ng/mL |
| Accuracy at LLOQ | Human Plasma | 92.7% - 102.5% of nominal |
| Between-Run Precision (%RSD) | Human Plasma | 0.0% - 11.9% |
| Extraction Recovery | Human Plasma | >95% |
| Data derived from the validated UHPLC-MS/MS method for Delamanid and its eight metabolites. nih.gov |
Metabolomics-Based Approaches for Comprehensive Delamanid Metabolite Profiling
While targeted analytical methods are excellent for quantifying known compounds, a broader, more exploratory approach is often needed to capture the full spectrum of metabolic changes. Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system and is an ideal strategy for comprehensive drug metabolite profiling. nih.gov
For a drug like Delamanid, which has multiple metabolic pathways, metabolomics offers a powerful tool to identify and quantify all metabolites simultaneously, including M5, and to discover potential new or unexpected metabolic products. researchgate.netnih.gov The general workflow for a metabolomics study involves using a high-resolution analytical platform, most commonly LC-MS, to generate detailed metabolic profiles from biological samples. nih.gov
In Vitro and Ex Vivo Research Models for Delamanid Metabolite M5 Investigation
Characterization of M5 Formation in Human and Animal Plasma Systems
The initial and primary metabolism of delamanid (B1670213) occurs extra-hepatically, with plasma being the key medium for its biotransformation. Studies have demonstrated that delamanid is unstable in the plasma of all tested species, where it is rapidly degraded. researchgate.netnih.gov This degradation is not mediated by typical metabolic enzymes but by serum albumin, the most abundant protein in plasma. researchgate.netresearchgate.net
The degradation by albumin leads to the formation of multiple metabolites, identified as M1 through M8. researchgate.netnih.gov The formation of delamanid metabolite M5, also known as DM-6706, occurs through the hydrolytic cleavage of the oxazole (B20620) ring of the parent compound. drugbank.com This is one of three subsequent metabolic pathways originating from the initial biotransformation. drugbank.com
The rate of delamanid metabolism in plasma, which leads to the formation of metabolites including M5, shows significant species-dependent differences. In vitro investigations have determined the half-life of delamanid in the plasma of various species at 37°C. nih.gov
| Species | Delamanid Half-Life in Plasma (Hours) |
|---|---|
| Human | 0.64 |
| Dog | 0.84 |
| Rabbit | 0.87 |
| Mouse | 1.90 |
| Rat | 3.54 |
This interactive table presents the in vitro half-life of delamanid in plasma across different species, based on research findings. nih.gov
This bioconversion is mediated by plasma proteins of high molecular weight, as delamanid was not converted to its metabolites in plasma filtrate with a molecular mass cutoff of 30 kDa. nih.gov Further investigation using purified protein preparations confirmed that human serum albumin (HSA) was solely responsible for the metabolism of delamanid to its initial major metabolite, M1, a process that precedes the formation of other metabolites like M5. researchgate.netnih.gov The rate of this formation was found to increase with both temperature (from 0-37°C) and pH (from 6.0-8.0). researchgate.netnih.gov
Metabolite Identification in Liver Microsomes and S9 Fractions
While the principal metabolism of the parent drug delamanid is initiated by albumin in the plasma, subsequent metabolic transformations of its byproducts are carried out by hepatic enzyme systems. researchgate.netdrugbank.com Therefore, in vitro systems like human liver microsomes (HLM) and liver S9 fractions are essential for identifying and characterizing downstream metabolites, including M5. nih.gov
Liver S9 fractions, which are the 9000g supernatant of a liver homogenate, contain both the microsomal and cytosolic fractions. researchgate.netnih.gov This provides a more comprehensive metabolic profile than microsomes alone, as it includes both Phase I enzymes (like cytochrome P450s) and Phase II cytosolic enzymes. researchgate.netmdpi.com
Research has identified eight metabolites of delamanid (M1-M8) in plasma following repeated oral administration. nih.gov The formation of these metabolites involves pathways mediated by hepatic enzymes. For instance, the primary metabolite M1 undergoes further metabolism, with the major pathway involving hydroxylation to form M2, followed by oxidation to M3, a process mainly catalyzed by the enzyme CYP3A4 found in liver microsomes. nih.govdrugbank.com M5 is formed via a separate pathway involving hydrolytic cleavage. drugbank.com While delamanid itself does not significantly inhibit or induce major CYP enzymes, its metabolites have been observed to inhibit some CYP isoforms, although only at concentrations much higher than those found in human plasma during clinical trials. nih.gov
The use of liver S9 fractions and microsomes is therefore critical to fully map the metabolic fate of delamanid beyond its initial degradation in the plasma and to understand the complete profile of its circulating metabolites, which includes M5.
Studies on the Cellular Compartmentalization and Distribution of M5 Forming Enzymes
The formation of this compound is part of a metabolic cascade that occurs in different cellular and extracellular compartments. The enzymes and proteins responsible for this multi-step process are distributed accordingly.
Extracellular Compartment (Plasma): The initial and crucial step in delamanid metabolism is mediated by albumin. researchgate.netnih.gov As a plasma protein, albumin is located in the circulatory system, making this an extracellular process. This non-hepatic, non-cellular metabolism is a unique characteristic of delamanid. researchgate.net
Intracellular Compartment (Hepatocytes): Subsequent metabolism of delamanid's initial byproducts involves hepatic enzymes. nih.govdrugbank.com Enzymes such as CYP3A4, which are responsible for the metabolism of the primary metabolite M1 into other forms, are located within the endoplasmic reticulum of liver cells (hepatocytes). drugbank.comnih.gov Although the specific enzyme responsible for the hydrolytic cleavage that forms M5 has not been explicitly identified in the reviewed literature, it is understood to be part of the downstream cascade that likely occurs within the liver. The enzymes responsible for such transformations are typically compartmentalized within specific organelles in hepatocytes to carry out their functions efficiently. nih.gov
Therefore, the formation of M5 is dependent on a sequence of events starting in the plasma and continuing within the liver, demonstrating a clear spatial compartmentalization of the responsible enzymes.
Investigation of M5 in Preclinical Biological Fluids and Tissues
Following the administration of delamanid, its metabolites have been identified and quantified in various biological fluids, primarily plasma, in both preclinical animal models and humans. nih.gov Liquid chromatography-mass spectrometry analysis has successfully identified eight metabolites, M1 through M8, in the plasma after repeated oral dosing of delamanid. researchgate.netnih.gov This confirms the presence of M5 as a circulating metabolite in vivo.
Computational and Theoretical Studies in Delamanid Metabolite M5 Research
In Silico Prediction of M5 Metabolic Fate and Enzyme Interactions
While specific in silico studies focusing exclusively on the metabolic fate and enzyme interactions of Delamanid (B1670213) metabolite M5 are not extensively detailed in publicly available literature, broader computational models of Delamanid's metabolism provide a foundational understanding.
The metabolic cascade of Delamanid is complex, with eight distinct metabolites (M1-M8) identified. nih.gov The primary metabolite, M1, is the precursor to three separate metabolic pathways. nih.gov The formation of M5 occurs through one of these pathways, specifically via the hydrolytic cleavage of the oxazole (B20620) ring. nih.gov While the specific enzymes catalyzing this transformation to M5 are not as clearly defined as the CYP3A4-mediated oxidation seen in other pathways of Delamanid metabolism, in silico tools for metabolite prediction can offer hypotheses. drugbank.com General-purpose metabolism prediction software can analyze the structure of Delamanid and its primary metabolites to predict likely sites of metabolism and the resulting products.
Table 1: Key Metabolic Information for Delamanid and Metabolite M5
| Compound | Precursor | Key Metabolic Transformation | Resulting Metabolite |
| Delamanid | - | Hydrolytic cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety by albumin | M1 (DM-6705) |
| Delamanid | M1 (DM-6705) | Hydrolytic cleavage of the oxazole ring | M5 (DM-6706) |
Future Directions in Delamanid Metabolite M5 Academic Research
Development of Advanced Analytical Platforms for Ultra-Trace Analysis of M5
The quantitative analysis of downstream metabolites like M5 is challenging due to their anticipated low concentrations in biological matrices. Research has successfully used liquid chromatography-mass spectrometry (LC-MS/MS) to identify delamanid (B1670213) metabolites, noting a characteristic and intense product ion for M5 at a mass-to-charge ratio (m/z) of 306. nii.ac.jp This was established through the analysis of metabolites produced following repeated oral administration of delamanid. researchgate.net
However, merely detecting the presence of M5 is insufficient for a thorough pharmacokinetic assessment. Future research must focus on developing highly sensitive, validated analytical platforms capable of ultra-trace quantification. The direction is toward methodologies that can consistently and accurately measure M5 levels that may be near the lower limit of quantification of current systems. This involves refining sample extraction techniques, exploring more sensitive mass spectrometry interfaces, and synthesizing certified M5 reference standards for precise calibration. The ability to perform such ultra-trace analysis is fundamental to understanding the exposure-response relationship of this specific metabolite.
Elucidation of Comprehensive Enzymatic Networks Governing M5 Formation
The metabolic journey of delamanid begins with a unique extrahepatic conversion to its primary metabolite, M1, a reaction mediated by plasma albumin. researchgate.netnih.gov Following this initial step, the metabolic cascade diversifies into at least three separate pathways, leading to the formation of subsequent metabolites, including M2 and M3. nii.ac.jpresearchgate.net The conversion of M2 to M3 is known to be principally mediated by the cytochrome P450 enzyme CYP3A4. researchgate.net
Despite this foundational knowledge, the specific enzymatic network responsible for the formation of M5 remains undefined. It is known that all metabolites from M1 to M8 are downstream products of M1, as confirmed by studies where the administration of M1 led to the detection of the full suite of metabolites. nii.ac.jp The crucial next step for researchers is to pinpoint the exact enzyme or combination of enzymes that catalyze the specific transformation leading to M5. Future studies will likely employ a systematic approach using human liver microsomes and a panel of recombinant CYP enzymes to screen for the catalytic activity responsible for M5 synthesis. researchgate.net Identifying the specific enzymatic machinery is a critical prerequisite for predicting potential drug-drug interactions and understanding metabolic variability across different patient populations.
Application of Omics Technologies for Systems-Level Understanding of M5 Biotransformation
To fully comprehend the intricate process of M5 formation, a systems-level approach is necessary. The application of "omics" technologies offers a powerful toolkit for this purpose. Metabolomics, the large-scale study of small molecules, can provide a comprehensive snapshot of the delamanid metabolic fingerprint, allowing for the simultaneous measurement of M1 through M8 and revealing the quantitative relationships between them under various physiological conditions.
Concurrently, proteomics can be employed to identify the specific proteins (enzymes) that are actively involved in the biotransformation pathways. By correlating changes in the metabolome with protein expression profiles in relevant biological systems (e.g., hepatic cells), researchers can build high-confidence models of the enzymatic networks governing M5 formation. This integrated multi-omics approach moves beyond a reductionist view, providing a holistic understanding of how delamanid is processed and how the M5 pathway fits within the larger metabolic landscape of the cell.
Exploration of Inter-Species Metabolic Differences in M5 Formation for Translational Research
A key future direction for M5 research is to specifically investigate its formation across these different species. Determining whether M5 is produced consistently across standard preclinical models or if its formation is significantly higher, lower, or even absent in certain species is critical. Such studies will clarify the utility of these animal models for predicting human exposure to M5 and for studying its potential biological effects. This knowledge is indispensable for robust translational research and for accurately assessing the clinical relevance of findings from animal studies.
Design of Targeted Biochemical Probes for Studying M5 Pathway Dynamics
Once the enzyme responsible for M5 formation is identified, a sophisticated avenue of research will open: the design and synthesis of targeted biochemical probes. These molecular tools are crafted to interact specifically with the enzyme or pathway of interest, enabling detailed investigation of its function.
For the M5 pathway, this could involve creating activity-based probes (ABPs) that covalently bind to the active site of the specific enzyme, allowing for its visualization and quantification within complex protein mixtures. Another approach is the development of high-affinity, fluorescently labeled inhibitors that can be used to study the enzyme's localization within cells and to track the dynamics of the metabolic pathway in real-time. These advanced biochemical tools would represent a significant leap forward, providing researchers with the means to dissect the regulation and kinetics of M5 formation with unparalleled precision, moving from static measurements to a dynamic understanding of the metabolic process.
Future Research Directions for Delamanid Metabolite M5
| Research Area | Objective | Key Methodologies | Rationale |
|---|---|---|---|
| Advanced Analytical Platforms | Develop methods for ultra-trace quantification of M5 in biological samples. | LC-MS/MS, High-Resolution Mass Spectrometry, Synthesis of Reference Standards. | To enable accurate pharmacokinetic modeling and exposure-response analysis for a low-concentration metabolite. |
| Enzymatic Network Elucidation | Identify the specific enzyme(s) responsible for converting a precursor into M5. | Human Liver Microsomes, Recombinant CYP Enzyme Panels, Enzyme Inhibition Assays. | To understand the mechanism of formation and predict potential drug-drug interactions. |
| Omics Technologies Application | Achieve a systems-level understanding of M5 biotransformation. | Metabolomics, Proteomics, Integrated Multi-Omics Data Analysis. | To map the complete metabolic fingerprint of delamanid and place the M5 pathway in a broader biological context. |
| Inter-Species Metabolic Differences | Compare the quantitative formation of M5 in humans versus preclinical animal models. | Comparative in vivo pharmacokinetic studies in multiple species (rodents, dogs). | To ensure the validity of animal models for translational research and human risk assessment. |
| Targeted Biochemical Probes | Create molecular tools to study the dynamics of the M5 formation pathway. | Activity-Based Probes (ABPs), Fluorescently Labeled Inhibitors, Chemical Biology Techniques. | To enable real-time tracking and precise investigation of the specific metabolic step leading to M5. |
Q & A
Q. How is DM-6705 identified as the primary metabolite of delamanid, and what analytical methods are used for its quantification?
DM-6705 is identified through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which detects its unique molecular signature in biological matrices like plasma, hair, or breast milk . Method validation requires assessing linearity, precision, and accuracy across physiological concentration ranges. For example, online solid-phase extraction coupled with LC-MS/MS has been validated for DM-6705 quantification in human breast milk, achieving sensitivity down to 0.5 ng/mL . Researchers must also account for matrix effects (e.g., albumin binding in plasma) during method development .
Q. What are the key metabolic pathways leading to DM-6705 formation?
Delamanid undergoes sequential metabolism: initial hydrolysis by plasma albumin generates intermediate metabolites (e.g., M1), followed by CYP3A4-mediated oxidation to DM-6705 . Species differences in albumin activity (e.g., humans vs. rodents) significantly alter DM-6705 exposure, necessitating cross-species pharmacokinetic (PK) modeling during preclinical studies . Researchers should validate metabolic stability assays using human liver microsomes or recombinant CYP3A4 isoforms to confirm pathway dominance .
Q. What are the recommended bioanalytical quality control (QC) measures for DM-6705 in metabolomics studies?
QC protocols include:
- Using deuterated internal standards (e.g., isotopically labeled analogs) to correct for ionization variability in LC-MS .
- Implementing batch-specific calibration curves and blank matrix spikes to monitor carryover and contamination .
- Adhering to ISO/AOAC guidelines for method reproducibility, particularly in complex matrices like breast milk or hair .
Advanced Research Questions
Q. How can researchers resolve contradictions in DM-6705 exposure data between pediatric and adult populations?
Virtual pediatric population models, which integrate CYP3A4 ontogeny profiles and growth-adjusted PK parameters, are critical for extrapolating adult data to children . For example, simulations comparing DM-6705 exposure in children vs. adults must account for age-dependent changes in albumin binding capacity and CYP3A4 maturation . Discrepancies in exposure-efficacy relationships should be analyzed using Bayesian hierarchical models to identify covariates (e.g., body weight, organ function) driving variability .
Q. What experimental designs are optimal for elucidating DM-6705's role in delamanid-associated cardiotoxicity?
- In vitro: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model DM-6705-induced QTc prolongation. Patch-clamp assays can quantify hERG channel inhibition .
- In vivo: Conduct telemetry studies in preclinical models co-administered with DM-6705 and delamanid, monitoring electrocardiogram (ECG) parameters alongside plasma metabolite levels .
- Clinical: Perform PK/pharmacodynamic (PK/PD) analyses in multidrug-resistant tuberculosis (MDR-TB) patients, correlating DM-6705 concentrations with QTc interval changes using mixed-effects modeling .
Q. How can interspecies metabolic differences in DM-6705 formation be addressed during drug development?
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate human metabolite exposure from rodent data. Key parameters include species-specific CYP3A4 expression and albumin binding kinetics .
- Validate findings using chimeric mice with humanized liver enzymes to recapitulate human metabolic pathways .
Q. What computational tools are recommended for prioritizing DM-6705 in untargeted metabolomics workflows?
- Meta-analysis: Apply pairwise comparative strategies with shared control groups to identify consistently deregulated metabolites across studies .
- Knowledge graphs (KGs): Use resources like FORUM to link DM-6705 to biomedical concepts (e.g., cardiotoxicity) via PubMed/MEDLINE annotations, enabling hypothesis generation for targeted assays .
- Spectral matching: Cross-reference DM-6705’s MS/MS spectra against curated databases (e.g., MetaboLights) for de-replication .
Q. How do drug-drug interactions (DDIs) with CYP3A4 modulators impact DM-6705 pharmacokinetics?
Strong CYP3A4 inducers (e.g., rifampicin) reduce delamanid exposure by 47%, indirectly lowering DM-6705 formation . Conversely, inhibitors (e.g., ritonavir) may increase DM-6705 levels, necessitating dose adjustments in MDR-TB/HIV co-infected patients. Researchers should conduct DDI studies using static or dynamic models (e.g., Simcyp) to predict interaction magnitudes .
Data Gaps and Future Directions
- Unresolved metabolic pathways: The exact enzymes involved in DM-6705 hydrolysis and subsequent metabolite formation remain uncharacterized. Isotopic tracer studies (e.g., ¹⁴C-labeled delamanid) could map downstream pathways .
- Toxicity mechanisms: DM-6705’s contribution to hepatotoxicity vs. cardiotoxicity requires organ-on-chip models to dissect tissue-specific effects .
- Pediatric extrapolation: Current models lack data on DM-6705’s protein binding in neonates. Population PK studies in pediatric MDR-TB cohorts are urgently needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
